![molecular formula C17H14ClNO B1306476 3-Chlor-1-dibenzo[b,f]azepin-5-yl-propan-1-on CAS No. 29883-11-2](/img/structure/B1306476.png)

3-Chlor-1-dibenzo[b,f]azepin-5-yl-propan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

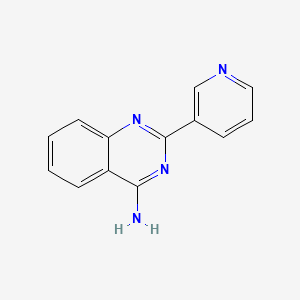

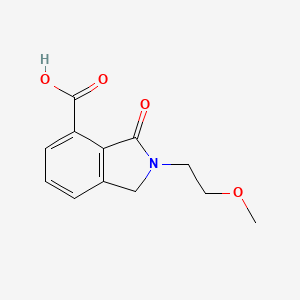

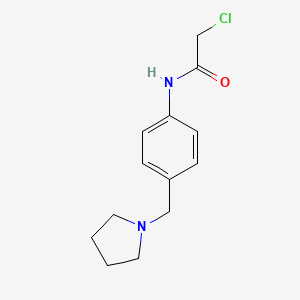

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Die Verbindung wurde synthetisiert und auf ihre potenziellen antioxidativen Aktivitäten untersucht . Die antioxidativen Wirkungen wurden durch Hemmung der Oxidation von humanem LDL in Gegenwart von CuSO4 als Oxidationsinhibitor untersucht . Dies könnte Auswirkungen auf die Behandlung von Krankheiten haben, bei denen oxidativer Stress eine wichtige Rolle spielt.

Synthese neuer Derivate

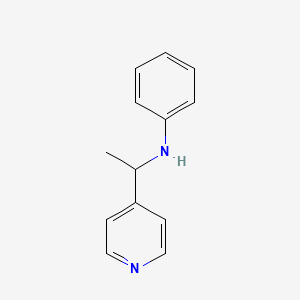

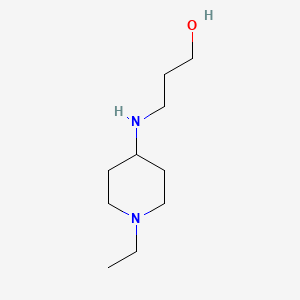

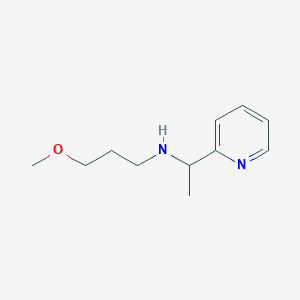

3-Chlor-1-dibenzo[b,f]azepin-5-yl-propan-1-on wird bei der Synthese neuer Derivate verwendet, die verschiedene Aminosäuren tragen . Diese Derivate haben aufgrund des Vorhandenseins verschiedener funktioneller Gruppen eine verbesserte antioxidative Aktivität gezeigt .

Hemmung der Lipidperoxidation

Die Verbindung und ihre Derivate wurden auf ihre potenziellen antioxidativen Aktivitäten gegen die Hemmung der Lipidperoxidation durch β-Carotin und Linolsäure-Assay untersucht . Dies könnte vorteilhaft sein, um den oxidativen Abbau von Lipiden zu verhindern, der zu Zellschäden führt.

Hemmung der LDL-Oxidation

Die Verbindung wurde bei der Hemmung von Human-Low-Density-Lipoprotein (LDL)-Oxidation eingesetzt . Dies ist bedeutsam, da die oxidative Modifikation von LDLs durch Antioxidantien gehemmt werden kann, die eine Rolle bei der Entwicklung von Atherosklerose spielen können .

Synthese von Aminophenol-Derivaten

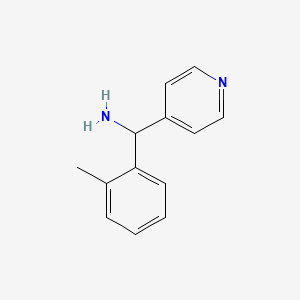

This compound ist ein wichtiges Zwischenprodukt zur Herstellung von Aminophenol-Derivaten . Aminophenole sind in der pharmazeutischen Industrie wichtig und werden bei der Synthese verschiedener Medikamente verwendet.

Synthese von Dibenzazepin-Derivaten

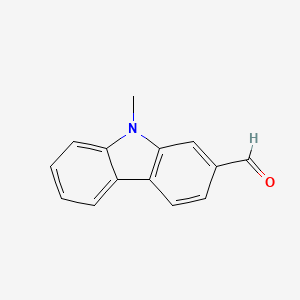

Die Verbindung wird bei der Synthese von Dibenzazepin-Derivaten verwendet . Dibenzazepine sind eine Klasse von Verbindungen, die eine breite Palette pharmakologischer Aktivitäten besitzen, darunter antidepressive und antikonvulsive Wirkungen.

Herstellung eines olefinischen mehrzähnigen Liganden

This compound wird als Ausgangsmaterial zur Synthese eines olefinischen mehrzähnigen Liganden verwendet, der zur Herstellung von Rh(I)-Komplexen verwendet wird . Diese Komplexe finden Anwendung in der Katalyse und Materialwissenschaft.

Proteomforschung

Die Verbindung wird in der Proteomforschung eingesetzt . Proteomik ist das groß angelegte Studium von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um Protein-Interaktionen zu untersuchen, Proteine zu identifizieren oder posttranslationale Modifikationen zu untersuchen.

Wirkmechanismus

Target of Action

It’s known that the compound has significant antioxidant activity . Antioxidants typically target free radicals and active oxygen species, which are associated with various diseases such as cardiovascular and inflammatory diseases, cancer, and ageing .

Mode of Action

The compound interacts with its targets (free radicals and active oxygen species) by inhibiting their activity. This inhibition is achieved through a mechanism known as free-radical scavenging . The compound’s antioxidant activity is enhanced when it is coupled with different amino acids, indicating that the presence of different functional groups can influence its interaction with targets .

Biochemical Pathways

It’s known that the compound has an impact on the process of lipid peroxidation and the oxidation of low-density lipoproteins (ldls) . These processes are part of the body’s response to oxidative stress, which is linked to the development of chronic diseases such as cancer, ageing, diabetes, and arteriosclerosis .

Pharmacokinetics

It’s known that the compound’s antioxidant activity can be influenced by the presence of different amino acids , which suggests that its bioavailability could be affected by factors such as the composition of the surrounding medium.

Result of Action

The primary result of the action of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is the inhibition of oxidative processes in the body, specifically lipid peroxidation and LDL oxidation . This results in a reduction of oxidative stress, which can have beneficial effects at the molecular and cellular levels, potentially helping to prevent or mitigate the effects of various diseases .

Action Environment

The action, efficacy, and stability of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one can be influenced by various environmental factors. For example, the compound’s antioxidant activity can be enhanced by the presence of different amino acids . This suggests that the compound’s environment, including the presence of other molecules, can significantly influence its action.

Biochemische Analyse

Biochemical Properties

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one plays a role in biochemical reactions primarily through its antioxidant activity. It interacts with enzymes and proteins involved in oxidative stress pathways. For instance, it has been shown to inhibit lipid peroxidation and human low-density lipoprotein (LDL) oxidation . These interactions suggest that 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one can modulate oxidative stress by scavenging free radicals and protecting biomolecules from oxidative damage.

Cellular Effects

The effects of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the expression of genes involved in antioxidant defense mechanisms. Additionally, it affects cellular metabolism by reducing oxidative damage to lipids, proteins, and nucleic acids, thereby potentially preventing mutations and chronic diseases .

Molecular Mechanism

At the molecular level, 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one exerts its effects through binding interactions with biomolecules. It acts as an antioxidant by inhibiting the peroxidation of polyunsaturated fatty acids in LDLs, which is a common initiating step in oxidative modification . This inhibition is achieved through the scavenging of free radicals, thereby preventing oxidative damage to cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that while the compound exhibits weak antioxidant activity on its own, its derivatives, when coupled with different amino acids, show enhanced antioxidant activities . This suggests that the temporal effects of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one can be modulated by chemical modifications.

Dosage Effects in Animal Models

The effects of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant properties without significant adverse effects. At higher doses, there may be threshold effects leading to toxicity or adverse reactions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the redox state of cells. By inhibiting lipid peroxidation and LDL oxidation, the compound affects metabolic flux and metabolite levels, contributing to its antioxidant effects .

Transport and Distribution

Within cells and tissues, 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating oxidative stress and protecting cellular components from damage .

Eigenschaften

IUPAC Name |

1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNQVXSSQUEJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)